molecular formula C11H13Cl2N3O B12775719 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine CAS No. 91457-53-3

1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine

Cat. No.: B12775719
CAS No.: 91457-53-3
M. Wt: 274.14 g/mol
InChI Key: MTXRYLDKVRPTGG-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a 2,6-dichlorophenyl group attached to an acetyl group, which is further linked to an ethylguanidine moiety. This compound is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine typically involves the following steps:

    Formation of 2,6-Dichloroacetophenone: This can be achieved by chlorinating acetophenone using chlorine gas in the presence of a catalyst such as ferric chloride.

    Acetylation: The 2,6-dichloroacetophenone is then acetylated using acetic anhydride in the presence of a base like pyridine to form 1-(2,6-dichlorophenyl)ethanone.

    Guanidination: The final step involves reacting 1-(2,6-dichlorophenyl)ethanone with ethylguanidine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to modulate inflammatory pathways and oxidative stress responses.

Comparison with Similar Compounds

    2,6-Dichloroacetophenone: Shares the 2,6-dichlorophenyl group but lacks the guanidine moiety.

    Aceclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure but different functional groups.

    Diclofenac: Another nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure.

Uniqueness: 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine is unique due to its combination of the 2,6-dichlorophenyl group with an ethylguanidine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

91457-53-3

Molecular Formula

C11H13Cl2N3O

Molecular Weight

274.14 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-N-(N'-ethylcarbamimidoyl)acetamide

InChI

InChI=1S/C11H13Cl2N3O/c1-2-15-11(14)16-10(17)6-7-8(12)4-3-5-9(7)13/h3-5H,2,6H2,1H3,(H3,14,15,16,17)

InChI Key

MTXRYLDKVRPTGG-UHFFFAOYSA-N

Canonical SMILES

CCN=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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